molecular formula C9H18N2O B1447614 4-Isobutyl-[1,4]diazepan-5-one CAS No. 1523367-72-7

4-Isobutyl-[1,4]diazepan-5-one

Cat. No.: B1447614
CAS No.: 1523367-72-7
M. Wt: 170.25 g/mol
InChI Key: PFHWSUSPBYWHAX-UHFFFAOYSA-N
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Description

4-Isobutyl-[1,4]diazepan-5-one is a chemical compound belonging to the diazepan family It features a seven-membered ring structure with nitrogen atoms at the 1 and 4 positions and a ketone group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-[1,4]diazepan-5-one can be achieved through a one-pot method. This involves the reaction of 2,6-diaryl-piperidin-4-ones with a NaHSO4.Al2O3 heterogeneous catalyst under microwave irradiation in solvent-free conditions . The product is then separated using ethyl acetate and purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method described above could potentially be scaled up for industrial applications, given its efficiency and the reusability of the catalyst.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-[1,4]diazepan-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.

Mechanism of Action

The mechanism of action of 4-Isobutyl-[1,4]diazepan-5-one involves its interaction with specific enzymes, such as MAO and AChE. By inhibiting these enzymes, the compound can modulate various biochemical pathways. For example, inhibition of MAO can affect neurotransmitter levels in the brain, potentially influencing mood and behavior .

Comparison with Similar Compounds

4-Isobutyl-[1,4]diazepan-5-one can be compared with other diazepan derivatives, such as 2,7-diphenyl-1,4-diazepan-5-one . While both compounds share a similar core structure, this compound is unique due to its isobutyl group, which may confer different chemical and biological properties. Other similar compounds include 1,4-diazepan-5-one and its derivatives .

Properties

IUPAC Name

4-(2-methylpropyl)-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)7-11-6-5-10-4-3-9(11)12/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHWSUSPBYWHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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